molecular formula C22H22N2O4 B4164281 N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide

Cat. No. B4164281
M. Wt: 378.4 g/mol
InChI Key: IHKKUPGOBDGDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide, also known as CYM-5442, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including ion channel regulation, calcium signaling, and cell survival.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide is primarily through its high affinity for the sigma-1 receptor. This receptor is involved in various cellular processes, including ion channel regulation, calcium signaling, and cell survival. N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been shown to modulate the activity of the sigma-1 receptor, leading to changes in these cellular processes. Additionally, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been found to induce apoptosis and inhibit cell proliferation. In neurodegenerative disorders, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. In pain management, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been shown to alleviate neuropathic pain in animal models. Additionally, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been found to modulate the release of neurotransmitters such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potent and selective inhibitor. Additionally, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been shown to have low toxicity in animal models. However, one of the limitations of using N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several possible future directions for research on N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and pain management. Another direction is to explore its mechanism of action in more detail, particularly its modulation of the sigma-1 receptor and PKC pathway. Additionally, future research could focus on developing more soluble forms of N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide for improved in vivo administration.

Scientific Research Applications

N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. In cancer research, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been shown to inhibit the growth of breast cancer cells and induce apoptosis in leukemia cells. In neurodegenerative disorders, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In pain management, N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide has been shown to alleviate neuropathic pain in animal models.

properties

IUPAC Name

N-(2-cyclohexyl-1,3-dioxoisoindol-5-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-28-17-9-5-6-14(12-17)20(25)23-15-10-11-18-19(13-15)22(27)24(21(18)26)16-7-3-2-4-8-16/h5-6,9-13,16H,2-4,7-8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKKUPGOBDGDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide
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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide
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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide
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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide
Reactant of Route 5
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N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-methoxybenzamide

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